3-(Cyclopentyloxy)propane-1-sulfonyl chloride 3-(Cyclopentyloxy)propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18117210
InChI: InChI=1S/C8H15ClO3S/c9-13(10,11)7-3-6-12-8-4-1-2-5-8/h8H,1-7H2
SMILES:
Molecular Formula: C8H15ClO3S
Molecular Weight: 226.72 g/mol

3-(Cyclopentyloxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18117210

Molecular Formula: C8H15ClO3S

Molecular Weight: 226.72 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopentyloxy)propane-1-sulfonyl chloride -

Specification

Molecular Formula C8H15ClO3S
Molecular Weight 226.72 g/mol
IUPAC Name 3-cyclopentyloxypropane-1-sulfonyl chloride
Standard InChI InChI=1S/C8H15ClO3S/c9-13(10,11)7-3-6-12-8-4-1-2-5-8/h8H,1-7H2
Standard InChI Key SSWODYSFDNOPFT-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)OCCCS(=O)(=O)Cl

Introduction

3-(Cyclopentyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a cyclopentyloxy group attached to a propane backbone. This compound is notable for its reactive sulfonyl chloride functional group, which makes it useful in organic synthesis and medicinal chemistry. Its applications include the preparation of sulfonamides and other derivatives, which are essential in chemical research and development.

Synthesis Methods

The synthesis of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride typically involves the reaction of propane-1-sulfonic acid with chlorinating agents such as thionyl chloride or oxalyl chloride under controlled conditions. The reaction conditions often require anhydrous environments to prevent premature hydrolysis and may involve catalysts like triethylamine or pyridine to facilitate nucleophilic attacks.

Chemical Reactions and Applications

3-(Cyclopentyloxy)propane-1-sulfonyl chloride can undergo various chemical reactions typical of sulfonyl chlorides. These reactions include nucleophilic substitution with amines to form sulfonamides, which are important in pharmaceutical applications. The compound's unique structure, featuring a cyclopentyl group, may influence its solubility and reactivity compared to other similar compounds.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
Propane-1-sulfonyl chlorideSulfonyl chlorideBasic structure without additional substituents; widely used in organic synthesis.
CyclohexylsulfonyldichlorideSulfonyl dichlorideContains two chlorine atoms; used for more reactive applications.
Benzene-1-sulfonyl chlorideAromatic sulfonyl chlorideIncorporates an aromatic ring; often exhibits different biological properties.
4-Methylbenzenesulfonyl chlorideAromatic sulfonyl chlorideSubstituted aromatic ring enhances lipophilicity and potential biological activity.

The uniqueness of 3-(Cyclopentyloxy)propane-1-sulfonyl chloride lies in its cyclopentyl group, which may affect its interaction with biological targets differently than more common aromatic or aliphatic counterparts.

Research Findings and Applications

3-(Cyclopentyloxy)propane-1-sulfonyl chloride has several scientific uses due to its reactive sulfonyl chloride group. It is primarily used in the synthesis of sulfonamides and other derivatives, which are essential in drug development and chemical synthesis. The compound's potential applications in medicinal chemistry are vast, given its ability to form various bioactive compounds through nucleophilic substitution reactions.

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